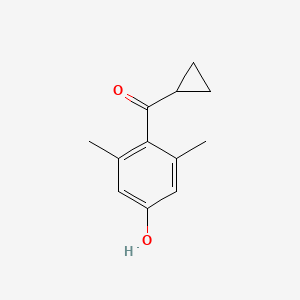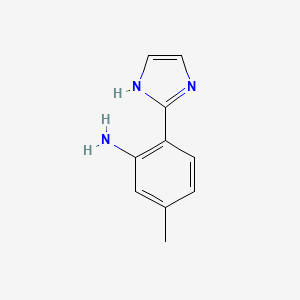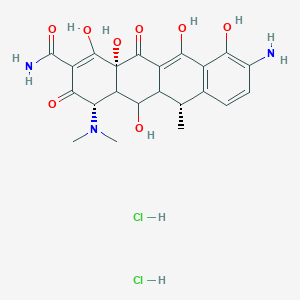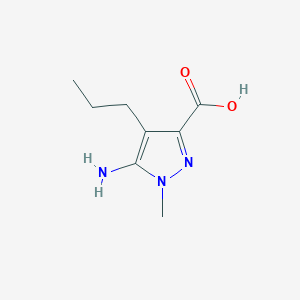
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:
C7H11N3O2
. It belongs to the pyrazole family, which plays a crucial role in organic synthesis and medicinal chemistry. Pyrazoles serve as versatile scaffolds, often used as starting materials for more complex heterocyclic systems in pharmaceutical research.Métodos De Preparación
Synthetic Routes:: While specific methods may vary, a common approach is the condensation of an appropriate precursor with an amino group (e.g., 5-aminopyrazole) .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of suitable catalysts or reagents. Researchers have explored both theoretical and experimental methods to optimize the synthesis .
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. academic research provides valuable insights into its synthesis.
Análisis De Reacciones Químicas
Reactivity:: 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes may modify the pyrazole ring.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: It can react with other compounds to form more complex structures.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers often use acid or base-catalyzed reactions to modify the pyrazole moiety.
Major Products:: The major products formed from these reactions include derivatives of this compound, which may find applications in various fields.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural versatility.
Biological Studies: It may serve as a probe for understanding biological processes.
Industry: Applications in agrochemicals, materials science, and more.
Mecanismo De Acción
The exact mechanism by which 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other pyrazoles and related heterocycles .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-amino-1-methyl-4-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-6(8(12)13)10-11(2)7(5)9/h3-4,9H2,1-2H3,(H,12,13) |
Clave InChI |
PAJFJTZEISHXJX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N(N=C1C(=O)O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


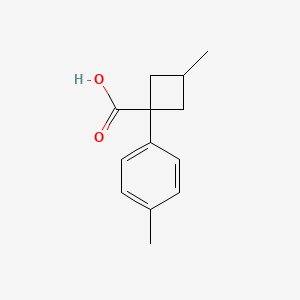
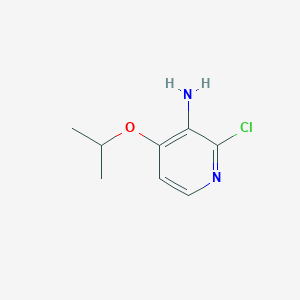

![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
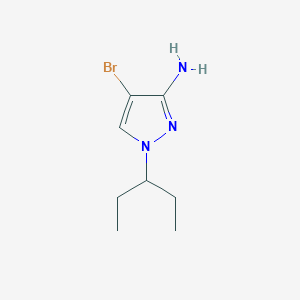
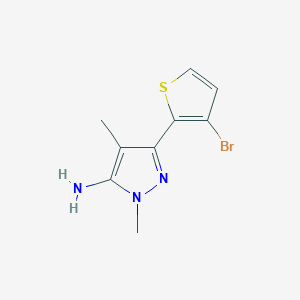
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
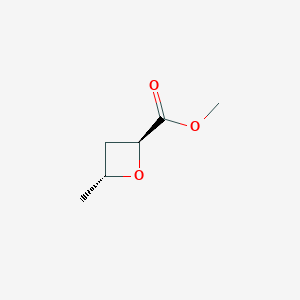
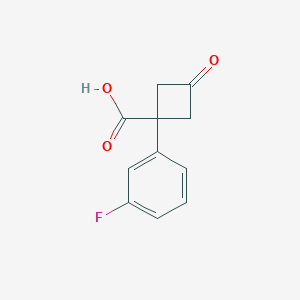
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
